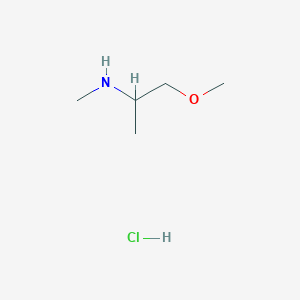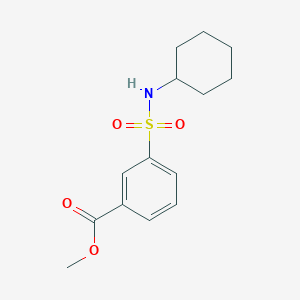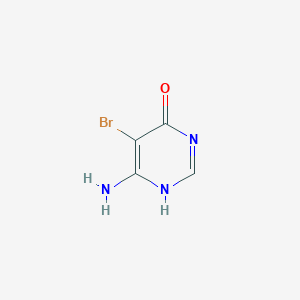
6-amino-5-bromo-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-amino-5-bromo-1H-pyrimidin-4-one” is known as Calcium nitrate tetrahydrate. It is an inorganic compound with the chemical formula ( \text{Ca(NO}_3\text{)}_2 \cdot 4\text{H}_2\text{O} ). This compound is widely used in various industrial and scientific applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium nitrate tetrahydrate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium nitrate tetrahydrate is produced by treating limestone with nitric acid, followed by crystallization. The process involves the following steps:
Reaction: Limestone (calcium carbonate) is reacted with nitric acid to produce calcium nitrate solution.
Crystallization: The solution is then evaporated to crystallize calcium nitrate tetrahydrate.
Purification: The crystals are purified to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium nitrate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form calcium nitrite under specific conditions.
Decomposition: Upon heating, it decomposes to release nitrogen dioxide, oxygen, and calcium oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Decomposition: Heating the compound to high temperatures (above 500°C) leads to its decomposition.
Major Products Formed
Oxidation: Calcium nitrate remains unchanged as it is already in its oxidized form.
Reduction: Calcium nitrite and water are formed.
Decomposition: Nitrogen dioxide, oxygen, and calcium oxide are produced.
Scientific Research Applications
Calcium nitrate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other calcium compounds and as a reagent in various chemical reactions.
Biology: It is used in the preparation of nutrient solutions for plant growth and in hydroponics.
Medicine: It is used in the formulation of certain medications and as a calcium supplement.
Industry: It is used in the production of fertilizers, explosives, and in wastewater treatment.
Mechanism of Action
The mechanism of action of calcium nitrate tetrahydrate involves its dissociation into calcium and nitrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The nitrate ions act as a source of nitrogen for plants and are involved in the nitrogen cycle .
Comparison with Similar Compounds
Similar Compounds
Calcium chloride: Similar to calcium nitrate, it is used as a calcium supplement and in de-icing applications.
Calcium sulfate: Used in the production of plaster and as a soil conditioner.
Calcium carbonate: Widely used as a dietary supplement and in the production of cement and lime.
Uniqueness
Calcium nitrate tetrahydrate is unique due to its high solubility in water and its ability to act as both a calcium and nitrogen source. This makes it particularly valuable in agricultural applications where both nutrients are essential for plant growth .
Properties
IUPAC Name |
6-amino-5-bromo-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDFWPAVCWGZPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
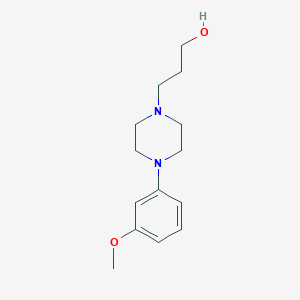


![6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B7854499.png)
![5-[(tert-Butyloxycarbonyl)amino]thiophene-2-carboxylic acid ethyl ester](/img/structure/B7854501.png)
![6-ethyl-2-[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]ethylamino]-1H-pyrimidin-4-one](/img/structure/B7854505.png)
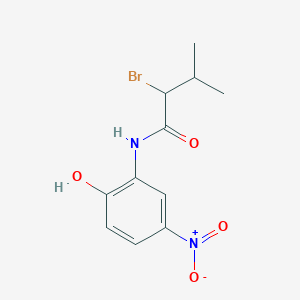
![[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride](/img/structure/B7854526.png)
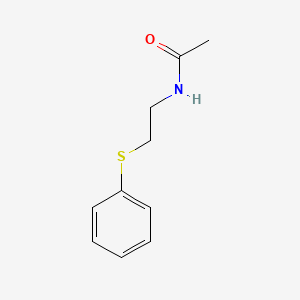
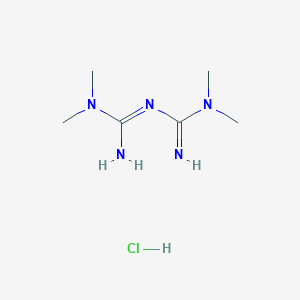
![2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B7854548.png)
